molecular formula C12H11FN2O B13640351 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde

Cat. No.: B13640351
M. Wt: 218.23 g/mol
InChI Key: XZTLLKNRLNOHDB-UHFFFAOYSA-N
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Description

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde is an organic compound that features a unique combination of a fluorobenzaldehyde moiety and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde typically involves the reaction of 4,5-dimethylimidazole with 3-fluorobenzaldehyde under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-fluorobenzaldehyde is unique due to the presence of both the fluorine atom and the dimethyl groups on the imidazole ring. These structural features can influence its reactivity, binding affinity, and overall properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)-3-fluorobenzaldehyde

InChI

InChI=1S/C12H11FN2O/c1-8-9(2)15(7-14-8)12-4-3-10(6-16)5-11(12)13/h3-7H,1-2H3

InChI Key

XZTLLKNRLNOHDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=C(C=C(C=C2)C=O)F)C

Origin of Product

United States

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